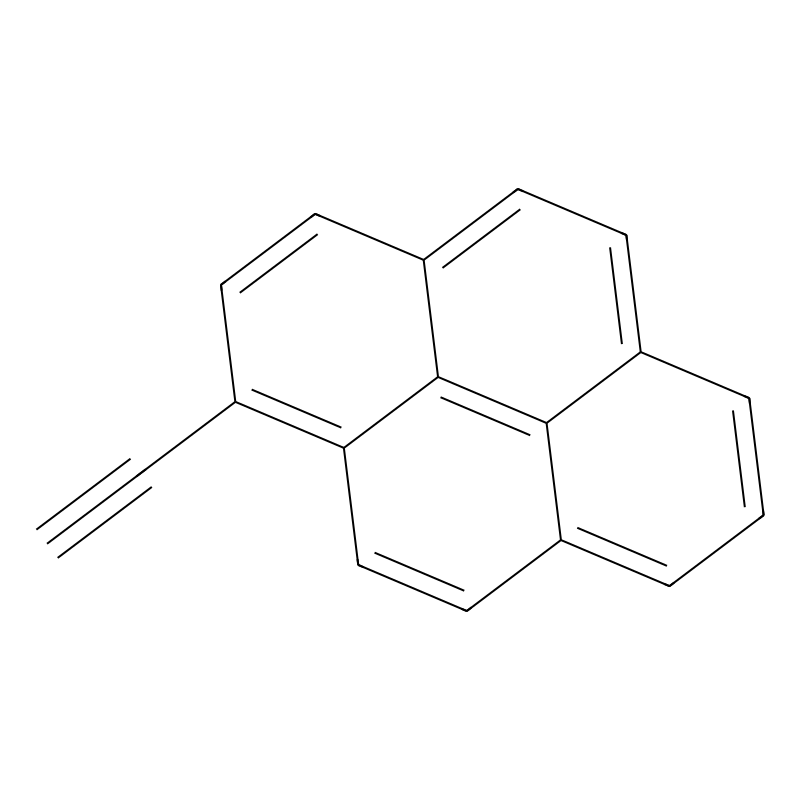1-Ethynylpyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Fluorescence studies
-Ethynylpyrene exhibits fluorescence, meaning it can absorb light at one wavelength and emit light at a longer wavelength. This property makes it a valuable tool in fluorescence microscopy [1]. Scientists can attach 1-ethynylpyrene to biomolecules of interest and track their movement and interactions within cells using fluorescence techniques [1].
[1] Application of Pyrene Derivatives in Fluorescence Microscopy [PDF] ()
Organic electronics
The unique structure of 1-ethynylpyrene makes it a candidate material for organic electronics applications. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) [2]. OLEDs are a type of display technology that uses organic materials to produce light. 1-ethynylpyrene's properties like fluorescence and ability to participate in certain chemical reactions are being explored in this context [2].
[2] HIGH-PERFORMANCE ORGANIC LIGHT-EMITTING DIODES USING FLUORENYL-SUBSTITUTED PYRENE DERIVATIVES ()
Sensor development
The fluorescence properties of 1-ethynylpyrene can be altered by its environment. This makes it potentially useful in developing sensors for various applications. Researchers are exploring its use in sensors for detecting specific molecules or changes in physical conditions [3].
[3] Pyrene-Based Chemosensors: Design, Synthesis, and Applications ()
1-Ethynylpyrene is an organic compound with the chemical formula and a CAS number of 34993-56-1. It is a derivative of pyrene, characterized by the presence of an ethynyl group at the 1-position of the pyrene structure. This compound exhibits significant fluorescence properties, making it useful in various applications, particularly in materials science and biological imaging. Its unique structure allows it to participate in diverse
The primary mechanism of action for 1-Ethynylpyrene lies in its fluorescence response. When the molecule is incorporated into a material or interacts with another molecule, changes in its local environment can affect its fluorescence intensity or emission wavelength. Researchers can monitor these changes to gain insights into various processes, such as:
1-Ethynylpyrene is known for its reactivity in several chemical transformations:
- Click Chemistry: This compound readily participates in azide-alkyne cycloaddition reactions, a hallmark of click chemistry, enabling the formation of stable triazole linkages .
- Sonogashira Reaction: It can undergo coupling reactions with aryl halides using palladium catalysts, facilitating the synthesis of more complex aromatic systems .
- Polymerization: 1-Ethynylpyrene can polymerize under specific conditions to form poly(1-ethynylpyrene), which has distinct properties compared to its monomeric form .
Research indicates that 1-ethynylpyrene exhibits interesting biological activities, particularly in the field of biochemistry. Studies have demonstrated its ability to modify RNA, revealing potential applications in molecular biology and genetic research. The ultrafast dynamics observed in 1-ethynylpyrene-modified RNA suggest that it may play a role in enhancing the stability or functionality of nucleic acids . Additionally, its fluorescence properties make it a valuable tool for imaging biological processes.
The synthesis of 1-ethynylpyrene can be achieved through various methods:
- Alkyne Synthesis: One common approach involves the reaction of pyrene with acetylene in the presence of a catalyst, leading to the formation of the ethynyl group at the 1-position.
- Sonogashira Coupling: This method involves coupling pyrenyl halides with terminal alkynes under palladium catalysis, allowing for controlled synthesis and functionalization .
- Chemical Polymerization: Under specific conditions, 1-ethynylpyrene can be polymerized to produce poly(1-ethynylpyrene), which can be further processed for various applications .
1-Ethynylpyrene finds utility across multiple fields:
- Fluorescent Probes: Its strong fluorescence makes it suitable for use as a probe in biological imaging and sensing applications.
- Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and polymeric films.
- Biochemical Research: It serves as a tool for studying nucleic acid dynamics and interactions due to its ability to modify RNA structures .
Interaction studies involving 1-ethynylpyrene have primarily focused on its interactions with biomolecules such as nucleic acids. Research has shown that modifications using this compound can enhance the stability and functionality of RNA molecules. Additionally, studies on its photophysical properties reveal how it interacts with different solvents and biological environments, influencing its fluorescence characteristics and potential applications in live-cell imaging .
Several compounds share structural or functional similarities with 1-ethynylpyrene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Pyrene | Base structure | Known for its polycyclic aromatic properties |
| Ethynylphenanthrene | Ethynyl group | Exhibits different photophysical properties |
| 1-Pyrenecarboxaldehyde | Functional group | Used primarily as an intermediate in organic synthesis |
| Phenanthrene | Base structure | Lacks ethynyl substitution but shares aromatic characteristics |
1-Ethynylpyrene stands out due to its specific ethynyl substitution at the 1-position, which enhances its reactivity and utility in click chemistry and fluorescence applications compared to these similar compounds. Its unique photophysical properties also differentiate it from other polycyclic aromatic hydrocarbons.
Purity
XLogP3
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








